Antinociceptive Potency vs. Morphine: >5,000-Fold Superiority Upon Fourth Ventricle Administration
Mpg-enkephalinamide (the galactose analogue) demonstrates antinociceptive potency more than 5,000 times greater than morphine when both compounds are administered via injection into the fourth ventricle of rats, as assessed by tail immersion and paw pressure behavioural tests [1]. In the same study, the glucoside analog N1.5-(β-D-glucopyranosyl)[D-Met²,Pro⁵]enkephalinamide was also tested alongside morphine; while both glycosidic analogs were more active than morphine, the galactose analog is specifically identified as exceeding the 5,000-fold threshold [1]. This represents a direct, within-study head-to-head comparison using identical route, species, and behavioural endpoints.
| Evidence Dimension | In vivo antinociceptive potency (fourth ventricle administration) |
|---|---|
| Target Compound Data | >5,000 times more active than morphine (galactose analog, Mpg-enkephalinamide) |
| Comparator Or Baseline | Morphine (reference opioid); glucoside analog (N1.5-β-D-glucopyranosyl[D-Met²,Pro⁵]enkephalinamide) also tested but with lower quantitative potency enhancement |
| Quantified Difference | >5,000-fold greater potency than morphine for the galactose (Mpg) analog |
| Conditions | Rat model; fourth ventricle injection; tail immersion and paw pressure behavioural tests; Psychopharmacology (Berl) 1990, PMID 2349363 |
Why This Matters
This >5,000-fold potency differential, derived from a direct within-study comparison with morphine using identical route and endpoints, establishes Mpg-enkephalinamide as an exceptionally high-potency tool compound for central opioid receptor studies where maximizing antinociceptive signal per unit dose is critical.
- [1] Rodríguez RE, Rodríguez FD, Sacristán MP, Torres JL, Reig F, García Antón JM, Valencia G. Antinociceptive activity of glycosidic enkephalin analogues. Psychopharmacology (Berl). 1990;101(2):222-225. PMID: 2349363. View Source
